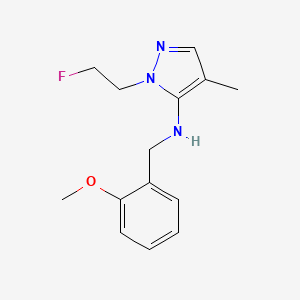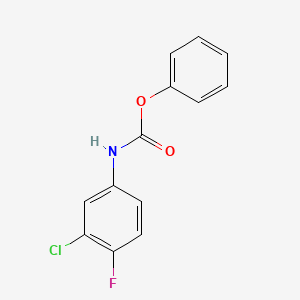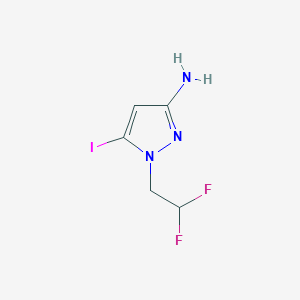
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine is a compound of significant interest in various fields of scientific research
Métodos De Preparación
The synthesis of 1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1H-pyrazole-3-amine with 1,1-difluoro-2-iodoethane under specific conditions to introduce the difluoroethyl and iodine substituents. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a suitable solvent at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Análisis De Reacciones Químicas
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions, leading to the formation of various substituted pyrazoles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group enhances the lipophilicity and metabolic stability of drug candidates, making this compound valuable in the design of new pharmaceuticals.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinctive chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoroethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for certain biological targets. The iodine atom can participate in halogen bonding, further influencing the compound’s binding properties . These interactions can modulate various biological pathways, making the compound a useful tool in biochemical research.
Comparación Con Compuestos Similares
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)-5-iodo-1H-pyrazol-3-amine: This compound features a trifluoroethyl group instead of a difluoroethyl group, which can affect its lipophilicity and metabolic stability.
1-(2,2-Difluoroethyl)-5-bromo-1H-pyrazol-3-amine: Substitution of iodine with bromine can alter the compound’s reactivity and binding properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H6F2IN3 |
|---|---|
Peso molecular |
273.02 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)-5-iodopyrazol-3-amine |
InChI |
InChI=1S/C5H6F2IN3/c6-3(7)2-11-4(8)1-5(9)10-11/h1,3H,2H2,(H2,9,10) |
Clave InChI |
VDVHARQXTPYDPV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=C1N)CC(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


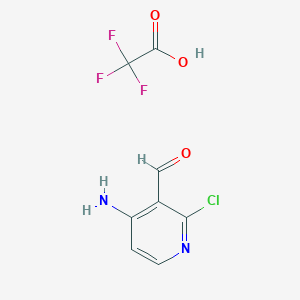
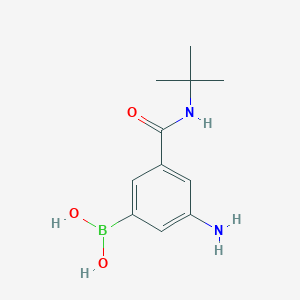
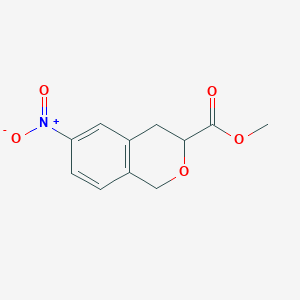
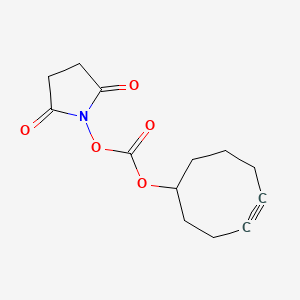
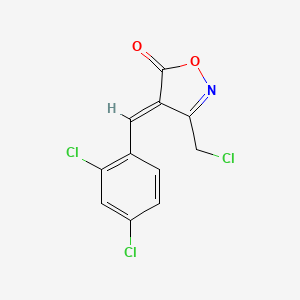
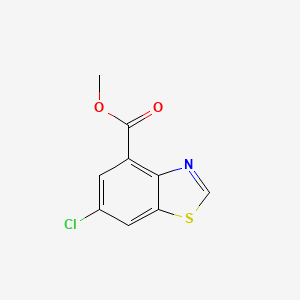
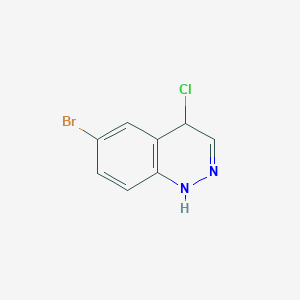
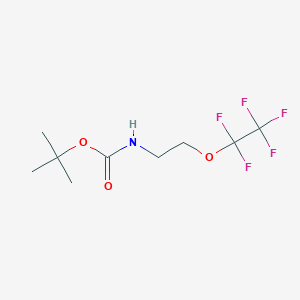
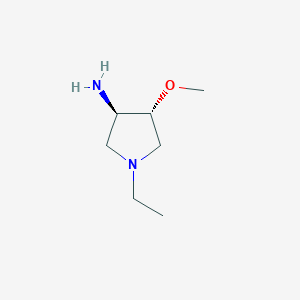
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)
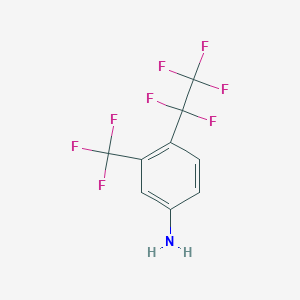
![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)
